molecular formula C10H14N2O B13486340 N,N-dimethyl-4-(methylamino)benzamide

N,N-dimethyl-4-(methylamino)benzamide

Cat. No.: B13486340
M. Wt: 178.23 g/mol
InChI Key: JUEPJVQUOOOAGG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(methylamino)benzamide: is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzamide, characterized by the presence of dimethyl and methylamino groups attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(methylamino)benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N,N-dimethyl-4-(methylamino)aniline.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N,N-dimethyl-4-(methylamino)benzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-dimethylbenzamide: Similar structure but lacks the methylamino group.

    N,N-dimethyl-4-aminobenzamide: Similar structure but lacks the methyl group on the amino group.

    N,N-dimethyl-4-nitrobenzamide: Contains a nitro group instead of a methylamino group.

Uniqueness: N,N-dimethyl-4-(methylamino)benzamide is unique due to the presence of both dimethyl and methylamino groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N,N-dimethyl-4-(methylamino)benzamide

InChI

InChI=1S/C10H14N2O/c1-11-9-6-4-8(5-7-9)10(13)12(2)3/h4-7,11H,1-3H3

InChI Key

JUEPJVQUOOOAGG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)N(C)C

Origin of Product

United States

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